(4-Pyridin-3-yloxyphenyl)hydrazine
Description
(4-Pyridin-3-yloxyphenyl)hydrazine is a hydrazine derivative featuring a pyridin-3-yloxy substituent attached to a phenyl ring. Hydrazine derivatives are widely studied for their versatility in chemical synthesis and biological applications. The pyridinyl group in this compound likely enhances its electronic properties and binding affinity, making it relevant in pharmaceutical research, particularly in receptor-targeted therapies .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(4-pyridin-3-yloxyphenyl)hydrazine |
InChI |
InChI=1S/C11H11N3O/c12-14-9-3-5-10(6-4-9)15-11-2-1-7-13-8-11/h1-8,14H,12H2 |
InChI Key |
BFBTUAUPJJBROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridin-3-yloxyphenyl)hydrazine typically involves the reaction of 4-hydroxyphenylhydrazine with 3-chloropyridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for (4-Pyridin-3-yloxyphenyl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive hydrazine group.
Chemical Reactions Analysis
Types of Reactions
(4-Pyridin-3-yloxyphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(4-Pyridin-3-yloxyphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (4-Pyridin-3-yloxyphenyl)hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridin-3-yloxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The pyridin-3-yloxy group in the target compound may enhance receptor binding compared to pyridin-2-yl derivatives due to spatial orientation differences .
- Electron-Withdrawing Groups : Nitrophenyl derivatives (e.g., (4-nitrophenyl)hydrazine) exhibit distinct IR spectra due to nitro group vibrations, which are absent in the pyridinyloxy analog .
- Heterocyclic Rings : Thiazole-containing hydrazines (e.g., [4-(4-propylphenyl)thiazol-2-yl]hydrazine) may offer unique reactivity in cyclization reactions, though their biological activity is less characterized .
2.4 Contradictions and Limitations
- Role of Hydrazine Groups : While hydrazine enhances bioactivity in albofungins , it only improves corrosion inhibition at high concentrations in triazine derivatives . This suggests context-dependent efficacy.
- Synthetic Challenges : Some hydrazine derivatives (e.g., amidrazones) resist cyclization under standard conditions, limiting their utility in heterocyclic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
